REACTION_CXSMILES
|
C=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]S([O:13][O:14]S([O-])(=O)=O)(=O)=O.[K+].[K+].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[Ca+2].P([O-])([O-])([O-])=[O:30].CCCCC.C[CH2:40][CH:41]([CH3:43])[CH3:42]>O>[C:41]([O:13][O:14][C:2](=[O:30])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)([CH3:43])([CH3:42])[CH3:40] |f:1.2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.275 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
298 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After having closed the vessel
|
Type
|
CUSTOM
|
Details
|
the mixture was polymerized with agitation for 6.5 hours at 363 K and for 3 hours at 393 K
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
was forced into the vessel within 15 to 20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |